molecular formula C7H5Cl3O2 B2965405 2,4,6-Trichloro-3-methoxyphenol CAS No. 26378-18-7

2,4,6-Trichloro-3-methoxyphenol

Cat. No.: B2965405
CAS No.: 26378-18-7
M. Wt: 227.47
InChI Key: CKMBXEUDRVYVLB-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-methoxyphenol is a chemical compound with the molecular formula C7H5Cl3O2. It is a derivative of phenol, where three chlorine atoms and one methoxy group are substituted on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-methoxyphenol typically involves the chlorination of 3-methoxyphenol. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective substitution at the 2, 4, and 6 positions on the benzene ring. The reaction is usually performed at low temperatures to prevent over-chlorination and degradation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trichloro-3-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.

    Industry: Used as a preservative in various products to prevent microbial growth

Mechanism of Action

The antimicrobial activity of 2,4,6-Trichloro-3-methoxyphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,6-trichloro-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMBXEUDRVYVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Cl)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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